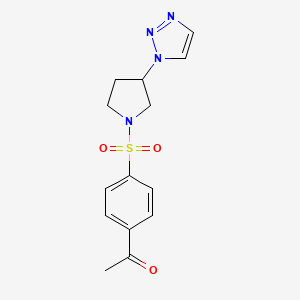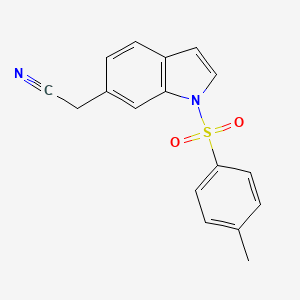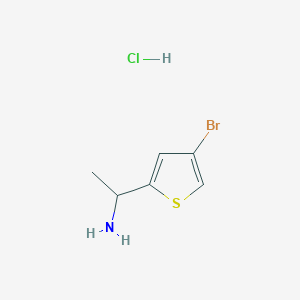
3-fluoro-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-fluoro-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has shown promising results in various preclinical studies, making it a potential candidate for the development of new drugs.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
Antimicrobial and Antiviral Agents
Research has explored the development of new classes of antimicrobial, antifungal, anti-protozoal, and antiviral agents. For example, benzoxaborole derivatives have been studied for their broad spectrum of applications in medicinal chemistry, demonstrating significant drug development perspectives (Nocentini, Supuran, & Winum, 2018). Similarly, research on benzothiazole derivatives has shown a variety of pharmacological activities, including antimicrobial and antiviral properties (Sumit, Kumar, & Mishra, 2020).
Cancer Treatment
Fluorinated compounds, such as fluorinated pyrimidines, play a significant role in cancer treatment. Their incorporation into RNA and DNA for mechanistic studies offers insights into how these compounds can be used to treat cancer more precisely (Gmeiner, 2020). The use of specific inhibitors, like raltitrexed, targets thymidylate synthase in colorectal cancer, highlighting the critical role of such compounds in therapeutic applications (Avallone et al., 2014).
Materials Science Applications
Optoelectronic Materials
The development of optoelectronic materials has benefited from the incorporation of heterocyclic compounds. For instance, research on quinazoline and pyrimidine derivatives has demonstrated their value in creating novel materials for organic light-emitting diodes and other electronic devices (Lipunova et al., 2018).
Supramolecular Chemistry
Benzene-1,3,5-tricarboxamide derivatives exemplify the use of supramolecular building blocks in applications ranging from nanotechnology to polymer processing (Cantekin, de Greef, & Palmans, 2012). This research underscores the potential of small, functionalized molecules in designing complex structures with specific properties.
Propiedades
IUPAC Name |
3-fluoro-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O2S/c16-11-4-1-3-10(7-11)15(19)17-9-12-8-13(20-18-12)14-5-2-6-21-14/h1-8H,9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URYCTFSOQWSOFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NCC2=NOC(=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,5S)-8-((5-fluoro-2-methoxyphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2572458.png)










![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(pyridin-4-ylmethyl)propanamide](/img/structure/B2572475.png)

![3-Methyl-6-[4-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2572479.png)